molecular formula C16H20N2O4S B2855816 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-40-6

2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2855816
CAS No.: 899954-40-6
M. Wt: 336.41
InChI Key: FFDXWUNUGYHZIC-UHFFFAOYSA-N
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Description

2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic small molecule of significant interest in chemical and pharmaceutical research. This compound features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, a scaffold widely recognized in medicinal chemistry . The 1,1-dioxide moiety is a characteristic structural feature of saccharin and its derivatives, which are known for their diverse biological profiles . This specific molecule is functionalized with a 2-methylpiperidine group via an oxopropyl linker, a structural motif that can enhance molecular recognition and binding affinity toward biological targets, particularly in the central nervous system . The benzoisothiazol-3(2H)-one scaffold is extensively documented for its potent biocidal properties, demonstrating broad-spectrum antibacterial and antifungal activities . Researchers value this core structure for developing new preservatives for industrial applications, such as paints, adhesives, and cleaning products, as well as for exploring novel antimicrobial agents . Furthermore, structurally related piperidinyl-substituted benzisothiazoles have been investigated for their psychotropic activity, acting as serotonin (5-HT) antagonists, which indicates potential applications in neurological and psychiatric disorder research . The integration of the 2-methylpiperidine moiety in this compound makes it a valuable intermediate for designing and synthesizing novel bioactive molecules for high-throughput screening and structure-activity relationship (SAR) studies. Intended Research Applications: • A key intermediate in synthetic organic chemistry for constructing complex nitrogen- and sulfur-containing heterocycles . • A precursor for the development of novel biocidal agents in material science . • A scaffold for medicinal chemistry research in designing potential neuropsychiatric therapeutics . WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling and use in compliance with their institution's safety protocols and applicable local, state, and federal regulations.

Properties

IUPAC Name

2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-12-6-4-5-10-17(12)15(19)9-11-18-16(20)13-7-2-3-8-14(13)23(18,21)22/h2-3,7-8,12H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDXWUNUGYHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves a multi-step process. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via the formation of S–C and S–N bonds, resulting in the benzisothiazolone core. The piperidine substituent is then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

Scientific Research Applications

The compound 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a member of the benzoisothiazole family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound exhibits promising pharmacological properties, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that derivatives of benzoisothiazoles have shown efficacy against various cancer cell lines. For example, compounds structurally similar to this compound have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The isothiazole moiety has been linked to antimicrobial activity. Studies suggest that compounds containing this structure can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Neuropharmacology

The presence of the piperidine group suggests potential neuroactive properties.

  • Cognitive Enhancement : Some studies have indicated that piperidine derivatives can enhance cognitive function and memory retention. This compound may act on neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease .

Enzyme Inhibition

The compound's structure may allow it to act as an enzyme inhibitor.

  • Targeting Kinases : It has been proposed that compounds with similar structures can inhibit various kinases involved in cellular signaling pathways, which could be beneficial in treating diseases like cancer and diabetes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth in cell lines
AntimicrobialEffective against bacteria and fungi
Cognitive EnhancementImproves memory retention
Enzyme InhibitionInhibits specific kinases

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that a derivative of benzoisothiazole showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In a recent investigation, a series of isothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains of Staphylococcus aureus .

Case Study 3: Neuropharmacological Effects

A preclinical study assessed the cognitive effects of piperidine-containing compounds in animal models of Alzheimer's disease. Results showed improved performance in memory tasks when treated with the compound, suggesting a potential mechanism involving cholinergic modulation .

Mechanism of Action

The mechanism of action of 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisothiazolones and piperidine derivatives. Examples are:

Uniqueness

What sets 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide apart is its unique combination of the benzisothiazolone core and the piperidine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , commonly referred to as Compound A , is a complex organic molecule characterized by its benzo[d]isothiazole core and piperidine substituent. Its structural features suggest potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of Compound A is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S with a molecular weight of 336.4 g/mol . The structure includes a benzo[d]isothiazole ring fused with a piperidine group, which enhances its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₄S
Molecular Weight336.4 g/mol
CAS Number899954-40-6

Biological Activity Overview

Compound A exhibits a range of biological activities attributed to its unique chemical structure. The following sections detail specific areas of interest regarding its pharmacological effects.

1. Antitumor Activity

Research indicates that compounds similar to Compound A may inhibit pathways associated with tumor proliferation, particularly through modulation of the PI3K/AKT/mTOR signaling pathway. Studies have shown that derivatives of isothiazole exhibit promising antitumor effects in xenograft models, suggesting that Compound A may also possess similar properties due to its structural analogies with known inhibitors .

The mechanism by which Compound A exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The presence of the isothiazole moiety suggests potential interactions with various enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to interact with central nervous system receptors, indicating that Compound A might influence neurotransmitter systems, potentially providing anxiolytic or anticonvulsant effects .

3. Structure-Activity Relationship (SAR)

Recent studies on related compounds have highlighted the importance of specific functional groups in enhancing biological activity. For instance:

  • The piperidine ring is crucial for binding affinity and selectivity towards biological targets.
  • Modifications at the 3-position of the isothiazole core have been linked to increased potency against specific receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to Compound A:

  • Study on Anticancer Activity : In vivo studies demonstrated that derivatives similar to Compound A significantly reduced tumor growth in mouse models when administered at low doses, highlighting their potential as therapeutic agents in oncology .
  • Enzyme Interaction Studies : Research has shown that certain benzisothiazolone derivatives can inhibit macrophage migration inhibitory factor (MIF), implicating their role in inflammatory responses and suggesting that Compound A may also exhibit anti-inflammatory properties .

Q & A

Q. What experimental design limitations could affect generalizability of toxicity studies?

  • Methodological Answer :
  • Sample Diversity : Expand testing to 3D cell cultures (e.g., spheroids) to mimic in vivo heterogeneity .
  • Metabolite Profiling : Use hepatocyte microsomes to identify toxic metabolites overlooked in initial assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.